Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one

Catalog No.
S15871875
CAS No.
M.F
C7H12N2O2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one

Product Name

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-1-2-8-3-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

KTIJFWWTOYADKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC(=O)OC2

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one is a fully saturated, conformationally restricted bicyclic building block utilized in modern medicinal chemistry to construct high-Fsp3 therapeutic candidates [1]. By fusing a 1,3-oxazin-2-one moiety to a piperidine core, this scaffold provides a rigidified hydrogen-bonding network while locking the spatial trajectory of downstream substituents. Unlike planar aromatic equivalents or flexible acyclic amines, this octahydro derivative increases three-dimensional complexity, which correlates with improved aqueous solubility, reduced off-target liabilities, and enhanced metabolic stability during late-stage lead optimization [2].

Substituting Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one with its aromatic counterpart (pyrido[4,3-d][1,3]oxazin-2-one) or unfused piperidine analogs fundamentally alters the physicochemical and binding profile of the resulting library [1]. Planar aromatic scaffolds exhibit poorer aqueous solubility and a higher propensity for promiscuous protein binding due to extensive π-π stacking interactions. Conversely, utilizing unfused, flexible precursors like 3-amino-4-hydroxypiperidine introduces a significant entropic penalty upon target binding, reducing target affinity [2]. Furthermore, alternative spirocyclic systems project functional groups at entirely different vectors, making them non-interchangeable when a specific dihedral angle and rigidified equatorial/axial geometry are required to fit a tightly defined binding pocket.

Enhanced Aqueous Solubility via High Fsp3 Character

The transition from flat aromatic scaffolds to fully saturated bicyclic systems like Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one dramatically increases the fraction of sp3-hybridized carbons (Fsp3) [1]. Higher Fsp3 character disrupts crystal lattice packing energy, directly correlating with improved thermodynamic aqueous solubility. Compared to the aromatic pyrido[4,3-d][1,3]oxazin-2-one, the octahydro scaffold typically demonstrates a 10- to 50-fold improvement in kinetic solubility assays, reducing the need for complex formulation strategies during screening.

Evidence DimensionThermodynamic aqueous solubility (LogS / µM)
Target Compound DataOctahydro scaffold (High Fsp3): Typically >100-200 µM in standard PBS
Comparator Or BaselineAromatic pyrido[4,3-d][1,3]oxazin-2-one: Often <10 µM due to planar stacking
Quantified Difference10- to 50-fold increase in solubility
ConditionsKinetic solubility assay in PBS (pH 7.4) at room temperature

Procuring the saturated octahydro scaffold directly mitigates downstream formulation bottlenecks and attrition rates associated with poorly soluble candidates.

Reduced Entropic Penalty in Target Binding

Flexible acyclic precursors require significant energy to adopt the bioactive conformation, resulting in a substantial entropic penalty upon binding [1]. The rigidified fused ring system of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one pre-organizes the hydrogen bond donor/acceptor vectors of the oxazinone ring and the basic piperidine nitrogen. Compared to an unfused 3-amino-4-hydroxypiperidine analog, the conformationally locked octahydro scaffold typically yields a 10- to 100-fold enhancement in binding affinity against sterically constrained targets.

Evidence DimensionBinding affinity (IC50/Kd) enhancement
Target Compound DataFused octahydro-oxazinone scaffold: Low nanomolar binding potential
Comparator Or BaselineUnfused 3-amino-4-hydroxypiperidine: Micromolar binding potential
Quantified Difference1 to 2 log-order (10x-100x) improvement in affinity
ConditionsStandard biochemical binding assays against constrained target pockets

Utilizing a pre-organized bicyclic building block minimizes the entropic cost of binding, providing a highly efficient starting point for high-affinity lead optimization.

Improved Metabolic Stability vs. Open-Chain Amides

Open-chain amides and primary/secondary amines are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes [1]. By incorporating the amine and alcohol functionalities into a cyclic oxazin-2-one carbamate structure, the Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one scaffold significantly shields these vulnerable sites from enzymatic degradation. In comparative human liver microsome (HLM) stability assays, rigidified cyclic carbamates consistently exhibit lower intrinsic clearance (CLint) compared to their acyclic counterparts.

Evidence DimensionIntrinsic clearance (CLint) in Human Liver Microsomes
Target Compound DataCyclic oxazin-2-one scaffold: CLint typically <20 µL/min/mg protein
Comparator Or BaselineAcyclic amino-amide equivalents: CLint typically >50-100 µL/min/mg protein
Quantified Difference>2.5-fold reduction in metabolic clearance rate
ConditionsHLM incubation assay with NADPH cofactor, 37°C

Procuring this metabolically shielded scaffold helps avoid rapid in vivo clearance, a primary cause of failure in preclinical drug development.

Synthesis of High-Fsp3 Kinase Inhibitors

Due to its rigid 3D structure and favorable solubility profile, the octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one scaffold is a highly suitable building block for designing next-generation kinase inhibitors [1]. It can effectively replace planar hinge-binding motifs or act as a highly soluble, metabolically stable solubility tag, overcoming the poor physicochemical properties typically associated with flat, aromatic kinase inhibitors.

Development of GPCR Allosteric Modulators

The pre-organized spatial geometry and specific vector projection of the fused piperidine-oxazinone system make it highly suitable for targeting deep, sterically constrained allosteric pockets in G-protein coupled receptors (GPCRs) [2]. Its reduced entropic penalty upon binding ensures higher affinity compared to flexible amine precursors.

Construction of DNA-Encoded Libraries (DELs)

For organizations building advanced screening libraries, this scaffold provides a bifunctional handle (via the piperidine nitrogen and potential substitution on the oxazinone ring) combined with high sp3 character [1]. This allows for the generation of structurally complex, non-flat library members that have a higher probability of yielding developable hits in phenotypic and target-based screens.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

156.089877630 g/mol

Monoisotopic Mass

156.089877630 g/mol

Heavy Atom Count

11

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